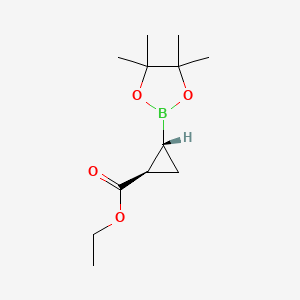![molecular formula C18H26N4O3 B2645088 N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide CAS No. 898465-72-0](/img/structure/B2645088.png)
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide is a complex organic compound that belongs to the class of tetrahydroquinolines. Tetrahydroquinolines are known for their diverse pharmacological properties and are often found in natural products with significant biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration of the intermediate phenolic compounds. Subsequent reduction and deprotection steps are carried out to achieve the desired tetrahydroquinoline moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may yield fully saturated tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Diaryl-1,2-dihydroquinolines
- 1,2,3,4-Tetrahydroquinolines
Uniqueness
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a tetrahydroquinoline core with an acetyl and dimethylamino propyl group makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13(23)22-11-4-6-14-7-8-15(12-16(14)22)20-18(25)17(24)19-9-5-10-21(2)3/h7-8,12H,4-6,9-11H2,1-3H3,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGWSWADYUDRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2645010.png)

![N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2645015.png)
![ETHYL {[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOYL}FORMATE](/img/structure/B2645016.png)




![2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2645023.png)
![(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2645025.png)
